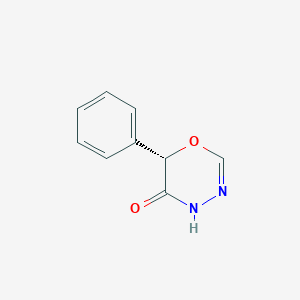

(6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one

Description

Properties

CAS No. |

919110-45-5 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(6S)-6-phenyl-4H-1,3,4-oxadiazin-5-one |

InChI |

InChI=1S/C9H8N2O2/c12-9-8(13-6-10-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m0/s1 |

InChI Key |

QWKJVFYAUXVLGN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2C(=O)NN=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NN=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one generally follows these steps:

Hydrazide Reaction with Carbonyl Compounds

- A common method involves reacting hydrazides with carbonyl compounds such as aldehydes or ketones. This step forms intermediates that are subsequently cyclized.

- Cyclization is typically achieved using dehydrating agents like phosphorus oxychloride or sulfuric acid under controlled temperatures.

-

- Cyclization reactions are conducted in solvents such as ethanol or dichloromethane to stabilize intermediates and enhance yield.

- Reaction temperatures range from room temperature to 120 °C, depending on the specific reagents used.

Green Chemistry Approaches

Recent advancements in green chemistry have introduced eco-friendly protocols for synthesizing oxadiazine derivatives, including (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one:

-

- Reactions conducted without solvents minimize environmental impact while maintaining high yields.

-

- Microwave irradiation accelerates reaction rates and reduces energy consumption compared to conventional heating methods.

Industrial Production Techniques

For large-scale production of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one:

-

- Continuous flow systems are utilized to optimize reaction efficiency and scalability.

- These reactors allow precise control over temperature and pressure, ensuring consistent product quality.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature Range | Solvent Used | Yield (%) |

|---|---|---|---|---|

| Hydrazide Reaction | Hydrazides + Aldehydes/Ketones | Room temp – 120 °C | Ethanol/Dichloromethane | ~80–90% |

| Cyclization | Dehydrating agents (e.g., POCl₃) | 80–120 °C | Dichloromethane | ~85% |

| One-Pot Synthesis | Amidoximes + Ethyl chloroformate + K₂CO₃ | Room temp – 120 °C | Solvent-free | ~86% |

Challenges in Synthesis

-

- Formation of undesired by-products during cyclization can reduce yield.

-

- Removing impurities requires advanced techniques like column chromatography or recrystallization.

-

- Some dehydrating agents and catalysts may be costly or hazardous.

Chemical Reactions Analysis

Types of Reactions: (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The phenyl group and other positions on the oxadiazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Monoamine Oxidase Inhibition

One of the most significant applications of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one derivatives is their role as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies have demonstrated that certain derivatives exhibit potent MAO-B inhibition, which is crucial for increasing dopamine levels in the brain and reducing oxidative stress associated with neurodegeneration .

Anticancer Properties

Research has indicated that oxadiazine derivatives may possess anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The structure of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is believed to play a critical role in its interaction with cellular targets .

Case Study 1: Parkinson's Disease Treatment

A study focused on synthesizing and evaluating the MAO-B inhibitory activity of several oxadiazine derivatives found that (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one showed promising results in enhancing dopamine levels in neuronal cultures. The most effective compound from this series exhibited an IC50 value significantly lower than existing MAO-B inhibitors, indicating its potential as a lead compound for developing new antiparkinsonian agents .

Case Study 2: Anticancer Activity

In another study investigating the anticancer effects of oxadiazine derivatives on human breast cancer cells, it was found that (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins. This study highlights the potential of this compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key Differentiators

Stereochemical Uniqueness: The (6S) configuration distinguishes it from most oxadiazinones, which are typically racemic or achiral. This may enhance target specificity in chiral environments (e.g., enzyme active sites) .

For example, 2,4-diphenyl derivatives exhibit stronger MAO-B inhibition .

Further studies are needed to validate its pharmacological relevance.

Biological Activity

(6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on its role as an inhibitor of key enzymes involved in various diseases.

Chemical Structure and Synthesis

The compound is characterized by a phenyl group attached to a 1,3,4-oxadiazine ring. The synthesis typically involves cyclization reactions of substituted hydrazines with chloroacetyl derivatives. For example, a recent study optimized the condensation of amidoximes with alkyl 2-halocarboxylates to yield various oxadiazin derivatives .

Inhibition of Monoamine Oxidase (MAO)

One of the primary areas of research surrounding (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is its inhibitory effect on monoamine oxidase (MAO). MAO is an enzyme involved in the metabolism of neurotransmitters and has been implicated in neurological disorders such as depression and Parkinson's disease.

In vitro studies have shown that derivatives of oxadiazin compounds exhibit significant MAO inhibition. For instance, certain derivatives demonstrated IC50 values as low as 0.371 µM, indicating potent inhibitory activity . This suggests that these compounds could serve as lead candidates for developing new antidepressants or antiparkinsonian drugs.

Antitumor Activity

Research has also highlighted the antitumor potential of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one derivatives against human cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). Preliminary assays indicated moderate to good inhibitory activities at micromolar concentrations . These findings suggest that the compound may provide a novel scaffold for anticancer agents.

Chitin Biosynthesis Inhibition

Interestingly, some derivatives have shown significant inhibitory activity on chitin biosynthesis, which is crucial for the growth of certain fungi and insects. This property positions these compounds as potential candidates for agricultural applications or antifungal agents .

Study on MAO Inhibition

A recent study focused on synthesizing various 1,2,4-oxadiazin derivatives and evaluating their MAO inhibitory effects. The most potent compound from this series exhibited an IC50 value of 0.900 µM against human MAO-B, demonstrating the effectiveness of structural modifications in enhancing biological activity .

Anticancer Activity Assessment

Another investigation assessed the anticancer properties of several oxadiazin derivatives. Compounds were tested against A549 and PC3 cell lines using standard cytotoxicity assays. Results indicated that specific substitutions on the phenyl ring significantly affected the compounds' efficacy against these cancer types .

Structure-Activity Relationship (SAR)

The biological activity of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one can be influenced by various substituents on the phenyl ring. For instance:

- Electron-withdrawing groups (EWGs) at specific positions enhance MAO inhibition.

- Electron-donating groups (EDGs) may reduce overall activity but can improve selectivity towards certain targets.

The following table summarizes key findings regarding structure modifications and their impact on biological activity:

Q & A

Basic: What are the established synthetic routes for (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one, and how can reaction conditions be optimized for yield and enantiomeric purity?

Answer:

The synthesis of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves cyclocondensation reactions. For example, analogous oxadiazinones are synthesized via the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions . Optimization strategies include:

- Catalyst Selection : Use of chiral catalysts (e.g., L-proline) to enhance enantiomeric purity during cyclization.

- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity .

Characterization via HPLC with chiral columns and NMR spectroscopy (e.g., , , and 2D-COSY) is critical to confirm stereochemical outcomes .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the stereochemical configuration of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one?

Answer:

- NMR Spectroscopy : and NMR can identify proton environments and carbon frameworks. NOESY/ROESY experiments are essential for confirming spatial proximity of substituents in the (6S) configuration .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment by resolving bond angles and torsional strain in the oxadiazinone ring .

- Vibrational Spectroscopy : FTIR analysis of carbonyl (C=O) and C-N stretching frequencies (1650–1750 cm) validates ring tautomerism .

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data for (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one derivatives?

Answer:

Contradictions often arise from differences in bioavailability, metabolic stability, or off-target effects. Methodological approaches include:

- Comparative Pharmacokinetic Studies : Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolic degradation pathways .

- In Silico Modeling : Molecular dynamics simulations predict binding affinity changes under physiological conditions (e.g., pH, ionic strength) .

- Replication Studies : Standardize in vitro assays (e.g., enzyme inhibition IC) with controlled oxygen tension and serum proteins to mimic in vivo environments .

Advanced: What experimental strategies are recommended for investigating the enzyme inhibition mechanisms of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one in cancer cell models?

Answer:

- Kinetic Assays : Perform time-dependent inhibition studies using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) to differentiate competitive vs. non-competitive mechanisms .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates treated with the compound .

- CRISPR-Cas9 Knockout Models : Validate specificity by comparing inhibition in wild-type vs. enzyme-deficient cell lines .

Advanced: How can molecular docking studies be systematically integrated with experimental data to validate the target interactions of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one?

Answer:

- Docking Protocol Validation : Use co-crystallized ligands from the PDB to calibrate scoring functions (e.g., AutoDock Vina) and ensure reproducibility .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to rationalize stereoselective activity .

- Experimental Cross-Verification : Overlay docking poses with NMR-derived NOE constraints or mutagenesis data (e.g., alanine scanning) to refine binding hypotheses .

Basic: How should researchers design a theoretical framework to study the structure-activity relationships (SAR) of (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one analogs?

Answer:

- Conceptual Basis : Anchor SAR studies in Hammett linear free-energy relationships or frontier molecular orbital (FMO) theory to predict electronic effects of substituents .

- Data Collection : Systematically vary substituents at the phenyl ring (e.g., electron-withdrawing/-donating groups) and correlate with bioactivity using multivariate regression .

- Methodological Alignment : Use density functional theory (DFT) to calculate charge distribution and correlate with experimental IC values .

Advanced: What methodologies address the challenges of synthesizing enantiomerically pure (6S)-6-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one derivatives for preclinical testing?

Answer:

- Asymmetric Catalysis : Employ chiral palladium complexes or organocatalysts (e.g., cinchona alkaloids) in key cyclization steps .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic resolution to enhance enantioselectivity .

- Chromatographic Separation : Use preparative chiral SFC (supercritical fluid chromatography) for gram-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.